1-(2-Fluoroethyl)pyrazole-3-boronic Acid Pinacol Ester
CAS No.:
Cat. No.: VC18379735
Molecular Formula: C11H18BFN2O2
Molecular Weight: 240.08 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H18BFN2O2 |
|---|---|
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| Standard InChI | InChI=1S/C11H18BFN2O2/c1-10(2)11(3,4)17-12(16-10)9-5-7-15(14-9)8-6-13/h5,7H,6,8H2,1-4H3 |
| Standard InChI Key | GLCFLXBGJUYWDF-UHFFFAOYSA-N |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCF |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The compound’s IUPAC name, 1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole, reflects its three primary components:
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A pyrazole ring substituted at the 1-position with a 2-fluoroethyl group ().
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A boronic acid pinacol ester moiety at the 3-position, providing stability and reactivity for cross-coupling reactions.
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The pinacol framework (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which shields the boron atom from hydrolysis.
The canonical SMILES representation, B1(OC(C(O1)(C)C)(C)C)C2=NN(C=C2)CCF, underscores the spatial arrangement of these groups.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 240.08 g/mol |
| IUPAC Name | 1-(2-fluoroethyl)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole |
| PubChem CID | 145945434 |
| Solubility (Water) | Insoluble |
| Storage Conditions | Cool, dry environment; avoid oxidizers |
Synthesis and Reaction Mechanisms
Challenges in Fluorinated Substituent Integration
The incorporation of fluoroalkyl groups into heterocycles often complicates synthesis due to:
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Polarized C-F bonds influencing reactivity.
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Potential β-fluorine elimination under basic conditions.
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Solubility limitations of intermediates in nonpolar solvents.
These factors underscore the need for low-temperature lithiation (e.g., −65°C to −50°C) and inert atmospheres, as demonstrated in similar boronic ester syntheses .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling
The compound’s boronic ester group enables participation in Suzuki-Miyaura reactions, forming biaryl or heteroaryl linkages essential for:
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Pharmaceutical intermediates: Anticancer agents, kinase inhibitors.
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Materials science: Conjugated polymers for organic electronics.
Table 2: Comparative Reactivity of Pyrazole Boronic Esters
| Compound | Reaction Yield (%) | Temperature (°C) | Reference |
|---|---|---|---|
| 1-Methyl-1H-pyrazole-3-boronic ester | 98 | −65 | |
| 1-(2-Fluoroethyl)pyrazole-3-boronic ester | Not reported | −50 to 0 |
The fluorine substituent may enhance electron-deficient character, accelerating oxidative addition with palladium catalysts but potentially reducing stability.
Comparative Analysis with Analogous Compounds
Structural Modifications and Impact on Reactivity
Replacing the methyl group in 1-methyl-1H-pyrazole-3-boronic ester with a 2-fluoroethyl group introduces:
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Increased lipophilicity: Enhances membrane permeability in drug candidates.
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Steric effects: The bulkier fluoroethyl group may hinder transmetallation in cross-couplings.
Table 3: Molecular Weight and Polarity Comparisons
| Compound | Molecular Weight (g/mol) | LogP (Predicted) |
|---|---|---|
| 1-Methyl-1H-pyrazole-3-boronic ester | 194.04 | 1.2 |
| 1-(2-Fluoroethyl)pyrazole-3-boronic ester | 240.08 | 1.8 |
Future Directions and Research Gaps
Unexplored Synthetic Routes
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Photocatalytic borylation: Emerging methods using iridium or ruthenium catalysts could bypass cryogenic conditions .
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Continuous flow systems: Improve scalability and safety for large-scale production.
Biological Activity Profiling
While primarily a synthetic intermediate, the compound’s fluorine content warrants evaluation for:
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Boron neutron capture therapy (BNCT): Fluorine’s neutron cross-section properties.
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Enzyme inhibition: Pyrazole’s affinity for ATP-binding pockets.
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